Triphenyl phosphate-d15
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Overview
Description
Triphenyl phosphate-d15 is a deuterated form of triphenyl phosphate, where the hydrogen atoms in the phenyl rings are replaced by deuterium. This compound is often used as a flame retardant and plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
Triphenyl phosphate-d15 is a deuterium-labeled version of Triphenyl phosphate It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may interact with its targets in a similar manner, potentially altering their behavior or function.
Biochemical Pathways
It’s known that deuterium-labeled compounds can be used as tracers in various biochemical pathways, helping to track the movement and interactions of the parent compound .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
The use of deuterium-labeled compounds in drug development can provide valuable insights into the drug’s behavior in the body, including its distribution, metabolism, and potential interactions with cellular components .
Action Environment
It’s known that the behavior and efficacy of deuterium-labeled compounds can be influenced by various factors, including the properties of the surrounding medium, temperature, and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl phosphate-d15 is synthesized by reacting phosphorus oxychloride with phenol-d5 under controlled conditions. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Phenol-d5: This step is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents like tetrahydrofuran or acetonitrile is common to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Triphenyl phosphate-d15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyl phosphate oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phenol-d5 and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions with water facilitate hydrolysis.
Major Products:
Oxidation: Triphenyl phosphate oxide.
Substitution: Various substituted phenyl phosphates.
Hydrolysis: Phenol-d5 and phosphoric acid.
Scientific Research Applications
Triphenyl phosphate-d15 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.
Biology: It serves as a tracer in metabolic studies due to its deuterium labeling.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism.
Industry: It is employed in the production of flame-retardant materials and as a plasticizer in various industrial applications.
Comparison with Similar Compounds
Triphenyl phosphate: The non-deuterated form, commonly used as a flame retardant and plasticizer.
Tributyl phosphate: Another organophosphate used as a plasticizer and flame retardant.
Triethyl phosphate: Used in similar applications but with different physical properties.
Uniqueness: Triphenyl phosphate-d15 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This labeling allows for more precise tracking and analysis in various scientific studies.
Properties
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl) phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZNDPSIHUTMOC-KLHTYYPYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016870 |
Source
|
Record name | Triphenyl phosphate-d15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-30-8 |
Source
|
Record name | Triphenyl phosphate-d15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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